Although the exact molecular structure of 3-Pyrrolidin-1-ylquinoxalin-2-amine is not detailed in the provided literature, its interaction with the human A2A adenosine receptor was investigated using the INPHARMA (interligand NOEs for pharmacophore mapping) NMR method []. This technique provides insights into the ligand's pose within the receptor's binding site by analyzing interligand NOEs (Nuclear Overhauser Effects).
The primary application of 3-Pyrrolidin-1-ylquinoxalin-2-amine, as described in the provided literature, is its use as a tool compound in structural biology research related to GPCRs, particularly the human A2A adenosine receptor [].
INPHARMA NMR Studies: 3-Pyrrolidin-1-ylquinoxalin-2-amine was utilized in INPHARMA NMR experiments to gain insights into its binding pose within the A2A R binding site. This information, combined with molecular dynamics simulations and existing X-ray crystallographic data of A2A R complexed with other ligands, facilitated the determination of a complex structure for A2A R bound to 3-Pyrrolidin-1-ylquinoxalin-2-amine [].
Structure-Based Drug Design (SBDD): Understanding the binding mode of 3-Pyrrolidin-1-ylquinoxalin-2-amine to A2A R can contribute to SBDD efforts targeting this receptor. This knowledge aids in the design and development of novel drug candidates with improved affinity and selectivity for A2A R, potentially leading to new therapeutic options for various diseases [].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: